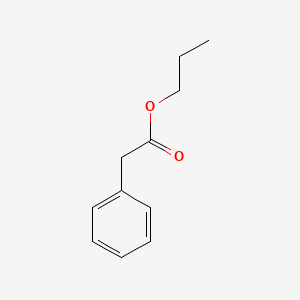

Phenylessigsäurepropylester

Übersicht

Beschreibung

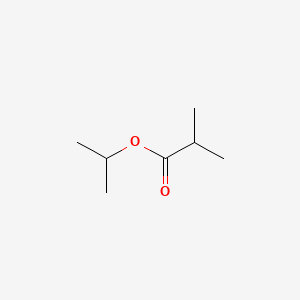

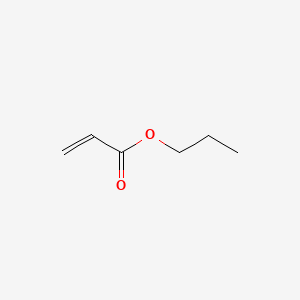

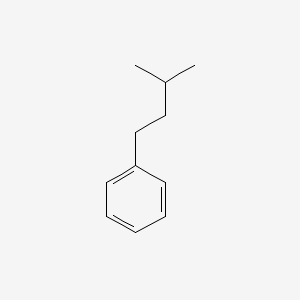

Propyl phenylacetate is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .

Synthesis Analysis

The synthesis of propyl-phenyl acetate can be achieved via an esterification reaction in the presence of immobilized Candida antartica lipase-B (CAL-B) . The reaction is performed in a heptane medium with a 1:2 molar ratio of benzoic acid to n-propanol with 0.6% (w/v) biocatalyst loading at 40°C . This method attains a maximum conversion of 96.1% within 40 minutes of reaction time .Molecular Structure Analysis

The molecular structure of propyl phenylacetate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of propyl phenylacetate is esterification . This reaction is catalyzed by Candida antartica lipase-B (CAL-B), an enzyme that acts as a biocatalyst .Physical And Chemical Properties Analysis

Propyl phenylacetate has a density of 1.0±0.1 g/cm3, a boiling point of 243.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 101.8±17.1 °C . The index of refraction is 1.499, and it has a molar refractivity of 51.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Veresterungsreaktion

Phenylessigsäurepropylester wird durch eine Veresterungsreaktion in Gegenwart von immobilisierter Candida antarctica Lipase-B (CAL-B) synthetisiert. Die Auswirkungen relevanter Faktoren (Kinetik und Thermodynamik) auf die Gesamtumsatzrate und die Prozessoptimierung wurden untersucht . Die Reaktion wurde in einem Heptanmedium mit einem molaren Verhältnis von Benzoesäure zu n-Propanol von 1:2 mit einer Biokatalysatorbeladung von 0,6 % (w/v) bei 40 °C durchgeführt, um innerhalb von 40 Minuten Reaktionszeit eine maximale Umsatzrate von 96,1 % zu erreichen .

Kinetische und thermodynamische Studie

Eine kinetische und thermodynamische Studie wurde zur Synthese von this compound durchgeführt. Die Auswirkung einer Temperaturerhöhung auf die ∆G-Werte zeigt, dass Lipase bei moderaten Temperaturen (40 °C) vielversprechender ist. Ein kinetisches Modell zweiter Ordnung wurde vorgeschlagen, um scheinbare kinetische Konstanten zu bewerten, die eine gute Übereinstimmung zwischen den experimentellen und theoretischen Daten zeigen .

Katalysator-Wiederverwendbarkeit

Der Katalysator CAL-B wurde erfolgreich achtmal wiederverwendet, ohne dass eine signifikante Abnahme der relativen Aktivität auftrat . Dies deutet darauf hin, dass die Synthese von this compound ein kostengünstiges und umweltfreundliches Verfahren für organische Transformationen sein könnte.

Aromastoff

This compound wird aufgrund seines süßen, honigartigen Aromas, einer Mischung aus blumigem Aprikosen-Rosen-Duft, weit verbreitet als Aromastoff eingesetzt . Er hat hervorragende Anwendungen in der Lebensmittel- und Getränkeindustrie .

Duftstoff in Parfüms

Aufgrund seines einzigartigen Geruchs wird this compound in Parfüms als Duftstoff verwendet .

Farbträger in Kosmetika

This compound wird in Kosmetika als Farbträger verwendet . Dies trägt zu einer gleichmäßigen Farbverteilung in kosmetischen Produkten bei.

Klebstoff in der Farbenindustrie

This compound wird in der Farbenindustrie als Klebstoff verwendet . Dies hilft, die Haftfestigkeit von Farben zu verbessern.

Weichmacher in Oberflächenbeschichtungen

This compound wird in Oberflächenbeschichtungen als Weichmacher verwendet . Dies trägt zu einer verbesserten Flexibilität und Haltbarkeit der Beschichtungen bei.

Wirkmechanismus

Target of Action

Propyl phenylacetate, also known as propyl 2-phenylacetate, is a compound that plays a significant role in the bacterial degradation of aromatic components . The primary targets of propyl phenylacetate are the enzymes involved in this degradation process .

Mode of Action

The interaction of propyl phenylacetate with its targets involves a series of biochemical reactions. These reactions lead to changes in the structure and function of the enzymes, facilitating the degradation of aromatic components .

Biochemical Pathways

Propyl phenylacetate affects the phenylacetic acid (PAA) catabolic pathway, which is involved in the degradation of aromatic components . This pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity . The downstream effects of this pathway include the breakdown of aromatic compounds, contributing to various metabolic processes within the bacteria .

Pharmacokinetics

It’s known that propyl phenylacetate is synthesized via an esterification reaction in the presence of immobilized candida antarctica lipase-b (cal-b) .

Result of Action

The molecular and cellular effects of propyl phenylacetate’s action primarily involve the degradation of aromatic components. This degradation process contributes to various metabolic activities within the bacteria, including biofilm formation and antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of propyl phenylacetate. For instance, the esterification reaction used to synthesize propyl phenylacetate is performed in a specific medium and under certain temperature conditions . These factors can affect the efficiency of the reaction and the resulting yield of propyl phenylacetate .

Zukünftige Richtungen

The use of enzymes as biocatalysts in various chemical syntheses, including the synthesis of propyl phenylacetate, is gaining wide importance . This approach is seen as an eco-friendly and cost-effective process for organic transformations that could avoid the downsides arising from traditional chemical processing . The future of propyl phenylacetate and similar compounds likely lies in the further exploration and optimization of these biocatalytic processes.

Biochemische Analyse

Biochemical Properties

Propyl phenylacetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification of propyl phenylacetate. This reaction is essential for the synthesis of propyl phenylacetate in industrial applications . Additionally, propyl phenylacetate can be involved in the catabolic pathways of phenylalanine and phenylacetate, where it is processed by enzymes such as phenylacetate-CoA ligase .

Cellular Effects

Propyl phenylacetate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, propyl phenylacetate is involved in the phenylacetate catabolic pathway, which is crucial for the degradation of aromatic compounds . This pathway impacts the cellular metabolism by converting phenylacetate into acetyl-CoA and succinyl-CoA, which are vital intermediates in the citric acid cycle.

Molecular Mechanism

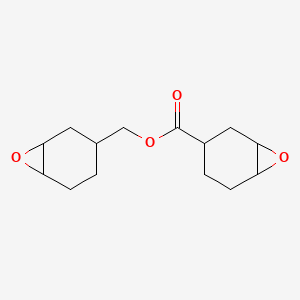

The molecular mechanism of propyl phenylacetate involves its interaction with specific enzymes and biomolecules. In the phenylacetate catabolic pathway, propyl phenylacetate is first converted to phenylacetyl-CoA by phenylacetate-CoA ligase. This intermediate then undergoes a series of reactions, including epoxidation, isomerization, and hydrolytic ring cleavage, ultimately leading to the formation of acetyl-CoA and succinyl-CoA . These reactions highlight the compound’s role in enzyme activation and substrate transformation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl phenylacetate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that propyl phenylacetate can be stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to propyl phenylacetate in in vitro or in vivo studies can provide insights into its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of propyl phenylacetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways. At high doses, propyl phenylacetate can have toxic or adverse effects, potentially disrupting cellular functions and causing oxidative stress . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of propyl phenylacetate in various applications.

Metabolic Pathways

Propyl phenylacetate is involved in several metabolic pathways, including the phenylacetate catabolic pathway. In this pathway, the compound is converted to phenylacetyl-CoA, which undergoes further transformations to produce acetyl-CoA and succinyl-CoA . These intermediates are essential for energy production and biosynthetic processes. The involvement of propyl phenylacetate in these pathways highlights its significance in cellular metabolism.

Transport and Distribution

The transport and distribution of propyl phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and its effects on cellular functions.

Subcellular Localization

Propyl phenylacetate’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of propyl phenylacetate can impact its activity and function, influencing various cellular processes.

Eigenschaften

IUPAC Name |

propyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFZZLGPFNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063534 | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

240.00 °C. @ 753.00 mm Hg | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-0.995 (15.5°) | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4606-15-9 | |

| Record name | Propyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597S2W2M87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural insights about S-nitrosothiol esters of propyl phenylacetate derivatives can be obtained from the research?

A1: The research primarily utilizes infrared spectroscopy and density functional theory (DFT) calculations to investigate the conformational preferences of novel S-nitrosothiol esters derived from ibuprofen, naproxen, and substituted propyl phenylacetates []. The study reveals that these compounds predominantly exist in an anticlinal (ac) conformation, stabilized by intramolecular hydrogen bonding. Furthermore, the S-nitrosothiol group exhibits a preference for the trans (anti) conformation. The computational analysis suggests that specific orbital interactions influence the S-N bond length and contribute to the potential nitric oxide (NO) releasing properties of these compounds [].

Q2: Are there any studies on the stability and formulation of these S-nitrosothiol esters?

A2: While the provided research focuses on the synthesis and conformational analysis of these novel S-nitrosothiol esters, it does not delve into their stability or formulation strategies []. Further research is needed to determine their stability under various conditions, appropriate formulation approaches to enhance their solubility and bioavailability, and potential applications as NO-releasing drugs.

Q3: What is known about the reactivity of iso-propyl phenylacetate?

A3: The research indicates that iso-propyl phenylacetate, when treated with tBuP4 as a base, forms a single enolate []. This finding suggests regioselectivity in the deprotonation reaction, which could be further explored for targeted synthesis and potential applications in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)